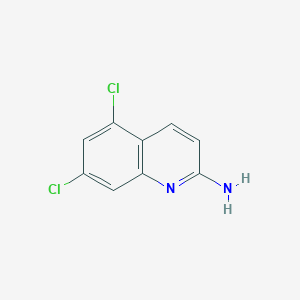

5,7-Dichloroquinolin-2-amine

Descripción general

Descripción

5,7-Dichloroquinolin-2-amine: is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-2-amine typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-aminoquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 7 positions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 5,7-Dichloroquinolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted quinolines.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5,7-Dichloroquinolin-2-amine has been studied for its antimicrobial properties. Research indicates that quinoline derivatives exhibit potent activity against a range of pathogens. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against resistant strains of bacteria and fungi, suggesting that modifications to the quinoline structure can enhance antimicrobial potency. A study demonstrated that certain substituted quinolines could inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in developing new antimicrobial agents .

Antimalarial Properties

The compound has also been evaluated for its antimalarial activity. A series of studies focused on quinoline derivatives have reported significant antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve interference with the parasite's metabolic processes, potentially through inhibition of heme polymerization or disruption of mitochondrial function .

In vitro assays have demonstrated that certain analogs derived from this compound exhibit IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains of malaria . This suggests a promising avenue for further development as antimalarial therapies.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinoline derivatives, including this compound, in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can reduce amyloid-beta aggregation and protect neuronal cells from oxidative stress . In cell culture studies, derivatives were found to significantly reduce protein aggregation, which is a hallmark of Alzheimer's pathology .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives has been optimized to enhance biological activity. Various synthetic routes have been explored to modify the side chains and functional groups attached to the quinoline core, with the aim of improving selectivity and efficacy against specific biological targets .

For example, structural modifications have led to enhanced binding affinities for metal ions in chelation therapy applications, which are critical in treating conditions related to metal ion dysregulation such as Alzheimer's disease .

Potential in Cancer Therapy

There is growing interest in the application of this compound as a potential anticancer agent. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression .

The compound's ability to target specific enzymes involved in cancer cell metabolism makes it a candidate for further investigation in oncological pharmacotherapy.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5,7-Dichloroquinolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes essential for bacterial survival . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .

Comparación Con Compuestos Similares

5,7-Dichloroquinolin-8-amine: Another dichloroquinoline derivative with similar properties but different substitution pattern.

5,7-Dichloroquinolin-8-ol: A hydroxylated derivative with distinct chemical reactivity and applications.

Uniqueness: 5,7-Dichloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a building block for therapeutic agents make it a valuable compound in research and industry .

Actividad Biológica

5,7-Dichloroquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-malarial, anti-cancer, and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine substituents at the 5 and 7 positions enhances its reactivity and biological activity.

Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antiplasmodial Screening

In a study evaluating various quinoline derivatives, compounds derived from this compound showed IC50 values in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Notably, compound 7a exhibited an IC50 of 3.27 nM against the CQ-S strain, significantly outperforming chloroquine (IC50 = 5.46 nM) .

| Compound | IC50 (CQ-S) | IC50 (CQ-R) |

|---|---|---|

| 7a | 3.27 nM | 13.57 nM |

| Chloroquine | 5.46 nM | - |

The study indicated that structural modifications could lead to enhanced antimalarial activity, with some derivatives achieving over a 20-fold increase in efficacy compared to chloroquine .

Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties across various cancer cell lines.

Case Study: Antitumor Effects

In vitro studies revealed that certain derivatives exhibited selective cytotoxicity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. For instance, compound 9 demonstrated an IC50 value of 21.41 µM against HCT-116 cells while maintaining low toxicity towards normal liver cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 9 | MCF-7 | 50.03 |

| 9 | HCT-116 | 21.41 |

| - | HL-7702 (normal) | >346.14 |

These findings suggest that modifications in the quinoline structure can lead to compounds with significant anticancer potential.

Antiviral Activity

Recent studies have explored the potential of this compound derivatives as antiviral agents against coronaviruses such as SARS-CoV-2 and MERS-CoV.

Case Study: Inhibitory Effects on Coronaviruses

A series of synthesized derivatives were tested for their inhibitory effects on SARS-CoV-2. Among them, compound 9g demonstrated an IC50 value of less than 0.25 μM with no observed cytotoxicity (CC50 > 25 μM), indicating strong antiviral potential .

| Compound | Virus | IC50 (μM) | CC50 (μM) |

|---|---|---|---|

| 9g | SARS-CoV-2 | <0.25 | >25 |

| 11e | MERS-CoV | <1.1 | >25 |

These results highlight the promising role of quinoline derivatives in developing new antiviral therapies.

Propiedades

IUPAC Name |

5,7-dichloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPMKWIFWPNBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340437-57-1 | |

| Record name | 5,7-dichloroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.